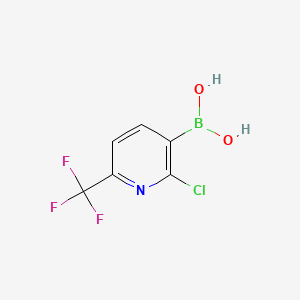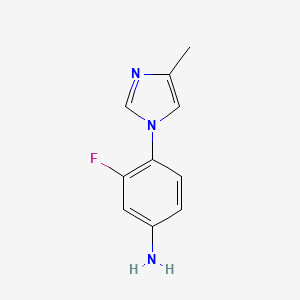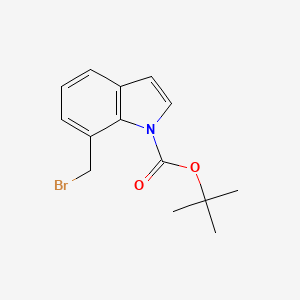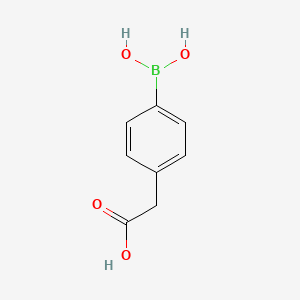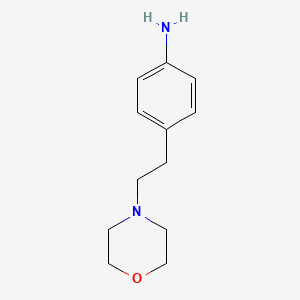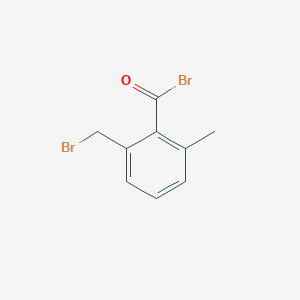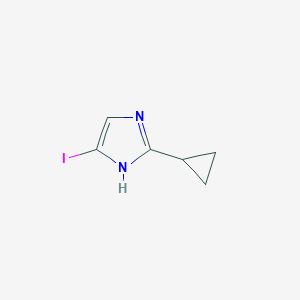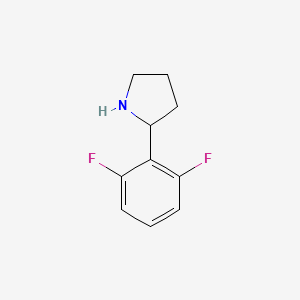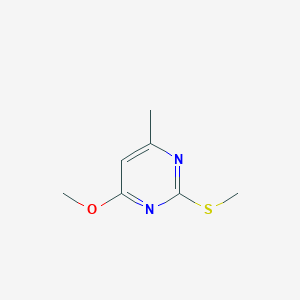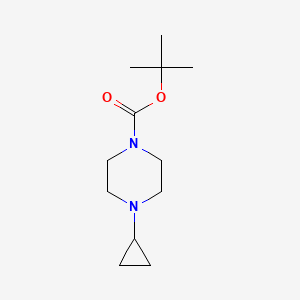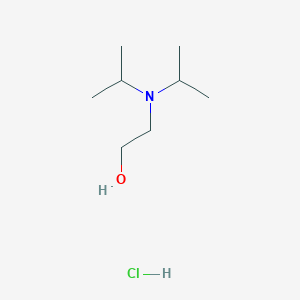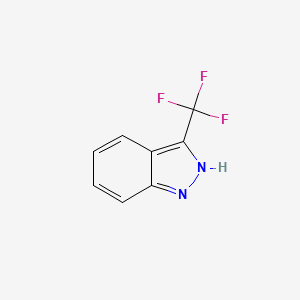
3-(trifluoromethyl)-1H-indazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of trifluoromethyl compounds has been widely studied. For example, trifluoromethylpyridines have been synthesized and used as key structural motifs in active agrochemical and pharmaceutical ingredients . Another study synthesized a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives .Chemical Reactions Analysis
Trifluoromethylation is a significant reaction involving trifluoromethyl groups. This reaction introduces a trifluoromethyl group into an organic compound, which is of some importance in the pharmaceutical industry and agrochemicals .Applications De Recherche Scientifique
Antidepressant
The trifluoromethyl group is found in various antidepressant drugs . The presence of this group can enhance the potency of these drugs, potentially leading to more effective treatments for depression.
Antipsychotic
Antipsychotic drugs also contain the trifluoromethyl group . These drugs are used to manage psychosis, including schizophrenia and bipolar disorder. The trifluoromethyl group may contribute to the efficacy of these drugs.
Antihistamine
The trifluoromethyl group is present in several antihistamine drugs . Antihistamines are commonly used to treat symptoms of allergies, such as hay fever, hives, conjunctivitis and reactions to insect bites or stings.
Antifungal
Antifungal drugs with the trifluoromethyl group have been developed . These drugs are used to treat fungal infections, which can occur in any part of the body.
Anticancer
The trifluoromethyl group is found in various anticancer drugs . These drugs are used in chemotherapy to kill cancer cells and prevent them from spreading.
Antioxidant
Some antioxidant drugs contain the trifluoromethyl group . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anti-inflammatory
The trifluoromethyl group is also present in anti-inflammatory drugs . These drugs are used to reduce inflammation and can be used in the treatment of conditions like arthritis and lupus.
Reverse Transcriptase Inhibitor
A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition . This is crucial in the treatment of diseases like HIV, where reverse transcriptase is a key enzyme in the replication of the virus.
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that trifluoromethyl-containing compounds are involved in many catalytic trifluoromethylation reactions . These compounds are accepted as substrates by many enzymes , suggesting that 3-(trifluoromethyl)-1H-indazole could interact with various biological targets.
Mode of Action
It’s suggested that an oxidation/reduction process of trifluoromethyl-containing compounds is involved in many recently tested catalytic trifluoromethylation reactions . This could imply that 3-(trifluoromethyl)-1H-indazole might interact with its targets through similar redox reactions.
Biochemical Pathways
It’s known that organofluorine compounds, like 3-(trifluoromethyl)-1h-indazole, can affect various biological processes . These compounds can interact with a wide range of metabolites and potentially influence numerous biochemical pathways .
Pharmacokinetics
It’s known that the common routes of administration for drug molecules include oral, intravenous, intra-muscular, topical, inhalational, and intranasal . The specific ADME properties of 3-(trifluoromethyl)-1H-indazole would depend on its chemical structure and the route of administration.
Result of Action
It’s known that the cellular response to similar compounds follows the basic pattern of the ‘cellular stress response’ consisting of macromolecular damage to proteins, lipids, and dna; cell cycle arrest; molecular repair; and cell death when damage becomes too extensive to repair .
Action Environment
The action environment of 3-(trifluoromethyl)-1H-indazole would depend on various factors including its chemical stability, solubility, and volatility. For instance, trifluralin, a similar trifluoromethyl compound, is considered long-lasting in the environment (120-240 days) and has low aqueous solubility . Similarly, 3-(trifluoromethyl)-1H-indazole might also be influenced by environmental factors such as temperature, pH, and presence of other chemicals.
Propriétés
IUPAC Name |
3-(trifluoromethyl)-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)7-5-3-1-2-4-6(5)12-13-7/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVACBOIQLBALV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30613268 | |
| Record name | 3-(Trifluoromethyl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30613268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(trifluoromethyl)-1H-indazole | |
CAS RN |
57631-05-7 | |
| Record name | 3-(Trifluoromethyl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30613268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



